1-(2-Ethoxyphenyl)-4-(4-fluorobenzenesulfonyl)piperazine
Description
1-(2-Ethoxyphenyl)-4-(4-fluorobenzenesulfonyl)piperazine is a piperazine derivative featuring a 2-ethoxyphenyl group at the 1-position and a 4-fluorobenzenesulfonyl group at the 4-position of the piperazine ring.
Properties
Molecular Formula |
C18H21FN2O3S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-4-(4-fluorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21FN2O3S/c1-2-24-18-6-4-3-5-17(18)20-11-13-21(14-12-20)25(22,23)16-9-7-15(19)8-10-16/h3-10H,2,11-14H2,1H3 |
InChI Key |
LFSWRJKMRFKBHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyphenyl)-4-(4-fluorobenzenesulfonyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where a phenol derivative is reacted with an ethyl halide in the presence of a base.
Attachment of the Fluorobenzenesulfonyl Group: The final step involves the sulfonylation of the piperazine derivative with a fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxyphenyl)-4-(4-fluorobenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or fluorobenzenesulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with different functional groups.
Scientific Research Applications
1-(2-Ethoxyphenyl)-4-(4-fluorobenzenesulfonyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)-4-(4-fluorobenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Sulfonyl Substituents
Piperazine derivatives bearing sulfonyl groups are common in medicinal chemistry due to their metabolic stability and affinity for biological targets. Key analogs include:
Key Observations :
- The 4-fluorobenzenesulfonyl group in the target compound may confer higher metabolic stability compared to non-sulfonylated analogs due to reduced susceptibility to oxidative degradation .
- Bulkier sulfonyl groups (e.g., mesitylsulfonyl in ) may hinder binding to compact receptor pockets, whereas the 4-fluorobenzenesulfonyl group offers a balance of electronic effects (via fluorine) and moderate steric demand.
Arylpiperazine Derivatives with Receptor Affinity
Piperazines with aryl substitutions are frequently explored for CNS targets. Examples include:
Key Observations :
Cytotoxic Piperazine Derivatives
Several piperazine analogs exhibit anticancer activity, as seen in :
Key Observations :
Physicochemical Properties of Piperazine Derivatives
provides data on analogs with varying aryl substituents:
Biological Activity
1-(2-Ethoxyphenyl)-4-(4-fluorobenzenesulfonyl)piperazine is a synthetic compound belonging to the piperazine class, which is known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following features:
- Molecular Formula : C19H22FNO3S
- Molecular Weight : 363.45 g/mol
- Functional Groups : The presence of an ethoxy group, a fluorobenzenesulfonyl moiety, and a piperazine ring contributes to its unique chemical reactivity and potential biological interactions.
This compound interacts with various biological targets, including enzymes and receptors involved in critical biochemical pathways. Its mechanisms of action may include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders.
- Receptor Modulation : It may modulate receptor activities related to neurotransmission and inflammation, making it a candidate for neuropharmacological applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperazine derivatives, including this compound. For instance:
- Cell Line Studies : Research involving MDA-MB-231 breast cancer cell lines demonstrated that compounds with similar structures induced apoptosis through the downregulation of anti-apoptotic proteins like BCL2 and upregulation of pro-apoptotic factors such as caspases .
- Cytotoxicity Assays : The compound exhibited moderate to high cytotoxic activity in MTT assays, indicating its potential as an effective anticancer agent.
Antioxidant Activity
The compound's structure suggests potential antioxidant properties. Preliminary studies indicate that it may scavenge free radicals and reduce oxidative stress, contributing to its therapeutic efficacy in various diseases.
Study 1: Apoptosis Induction in Cancer Cells
A study focused on a series of piperazine derivatives showed that compounds similar to this compound effectively induced apoptosis in cancer cell lines. The mechanism involved the modulation of BCL2 and caspase pathways, leading to increased cell death rates .
Study 2: Enzyme Interaction Studies
Another investigation explored the interaction between piperazine derivatives and metabolic enzymes. The results indicated significant inhibition of key enzymes involved in glucose metabolism, suggesting potential applications in diabetes management .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-Methoxyphenyl)piperazine | Lacks sulfonyl group | Moderate antidepressant activity |
| 1-(4-Fluorophenyl)-piperazine | Lacks ethoxy group | Antidepressant properties |
| 1-(3-Chlorophenyl)-4-piperidine | Lacks sulfonyl and ethoxy groups | Antipsychotic activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
